molecular formula C10H6N2O B1519490 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile CAS No. 90947-07-2

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

Cat. No. B1519490
CAS RN: 90947-07-2
M. Wt: 170.17 g/mol
InChI Key: KQUKHTDJZHDLBP-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a chemical compound with the molecular formula C10H6N2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile consists of a isoquinoline backbone with a nitrile (-C#N) group at the 5-position and a ketone (=O) group at the 1-position . The InChI code for this compound is KQUKHTDJZHDLBP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a solid substance at room temperature . It has a molecular weight of 170.17 g/mol . The compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes .

Scientific Research Applications

Synthesis Applications

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile and its derivatives have been utilized in various synthesis applications. They serve as starting materials in the synthesis of complex compounds like lamellarin U and lamellarin G trimethyl ether. This process involves transformations that enable the introduction of acid-sensitive protecting groups, an advantage over traditional methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008). Another application is in the synthesis of tetrahydrobenzo[f]isoquinolines, offering a short and efficient method for producing these compounds (Pratap, Raghunandan, Maulik, & Ram, 2007).

Antifungal Properties

Derivatives of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile have been synthesized and evaluated for their antifungal properties. This research indicates potential in the development of new antifungal agents (Gholap et al., 2007).

Anticancer Potential

Research into novel quinolines carrying various moieties, including isoquinoline, has shown potential anticancer applications. Some of these compounds have exhibited significant cytotoxic activity against certain cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2016).

Optoelectronic Properties

Studies on hydroquinoline derivatives, which include structures related to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, have explored their optoelectronic properties. This research is crucial for developing new materials with specific electronic and optical characteristics (Irfan et al., 2020).

Potential as Virus Inhibitors

Compounds based on 1-Oxo-1,2-dihydroisoquinoline scaffolds have been explored as potential inhibitors for viruses like the West Nile Virus. This research is significant for developing new antiviral drugs (Dou et al., 2010).

Hydrolysis and NMR Studies

Research into the hydrolysis of nitrile moiety in related compounds has been conducted, providing valuable insights into the chemical behavior of these compounds. This includes studies supported by NMR analysis, which is essential for understanding the structural and chemical properties of these substances (Basafa et al., 2021).

Safety And Hazards

The compound is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-oxo-2H-isoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKHTDJZHDLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC(=O)C2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654947
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

CAS RN

90947-07-2
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ghosh, GT Sapkal, AB Pawar - The Journal of Organic …, 2023 - ACS Publications
Herein, we report Ru(II)-catalyzed C–H/N–H bond functionalization of N-chlorobenzamides with 1,3-diynes via regioselective (4 + 2) annulation for the synthesis of isoquinolones under …
Number of citations: 3 pubs.acs.org

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